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molecular formula C14H9ClF2O2 B8554162 (3-Chloro-2-fluorophenyl)(3-fluoro-4-methoxyphenyl)methanone

(3-Chloro-2-fluorophenyl)(3-fluoro-4-methoxyphenyl)methanone

Cat. No. B8554162
M. Wt: 282.67 g/mol
InChI Key: SSAZNNMWUWUNNV-UHFFFAOYSA-N
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Patent
US07241791B2

Procedure details

Prepared according to Method A step B from 3-chloro-2-fluoro-N-methoxy-N-methylbenzamide (4.0 g, 18.4 mmol) and bromo(3-fluoro-4-methoxyphenyl)magnesium (100 mL, 2M in diethyl ether). The title compound was obtained as a white solid (1.65 g, 5.85 mmol, 32%).
Quantity
4 g
Type
reactant
Reaction Step One
Name
bromo(3-fluoro-4-methoxyphenyl)magnesium
Quantity
100 mL
Type
reactant
Reaction Step Two
Name
Yield
32%

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[C:3]([F:14])=[C:4]([CH:11]=[CH:12][CH:13]=1)[C:5](N(OC)C)=[O:6].Br[Mg][C:17]1[CH:22]=[CH:21][C:20]([O:23][CH3:24])=[C:19]([F:25])[CH:18]=1>>[Cl:1][C:2]1[C:3]([F:14])=[C:4]([C:5]([C:17]2[CH:22]=[CH:21][C:20]([O:23][CH3:24])=[C:19]([F:25])[CH:18]=2)=[O:6])[CH:11]=[CH:12][CH:13]=1

Inputs

Step One
Name
Quantity
4 g
Type
reactant
Smiles
ClC=1C(=C(C(=O)N(C)OC)C=CC1)F
Step Two
Name
bromo(3-fluoro-4-methoxyphenyl)magnesium
Quantity
100 mL
Type
reactant
Smiles
Br[Mg]C1=CC(=C(C=C1)OC)F

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Prepared

Outcomes

Product
Name
Type
product
Smiles
ClC=1C(=C(C=CC1)C(=O)C1=CC(=C(C=C1)OC)F)F
Name
Type
product
Smiles
Measurements
Type Value Analysis
AMOUNT: AMOUNT 5.85 mmol
AMOUNT: MASS 1.65 g
YIELD: PERCENTYIELD 32%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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